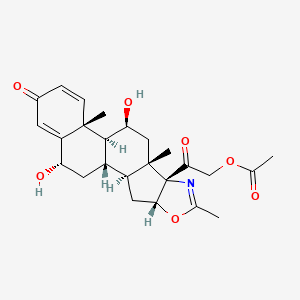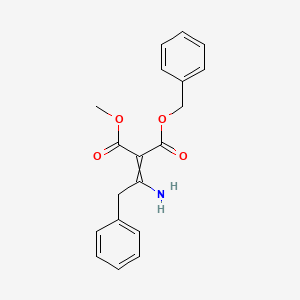
4-Hydroxy Clonidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Clonidine Hydrochloride is a chemical compound with the molecular formula C9H10Cl3N3O It is a derivative of clonidine, a well-known alpha-2 adrenergic agonist used primarily for its antihypertensive properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Clonidine Hydrochloride typically involves the hydroxylation of clonidine. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position on the clonidine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
化学反应分析
Types of Reactions: 4-Hydroxy Clonidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4-Hydroxy Clonidine Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Hydroxy Clonidine Hydrochloride involves its interaction with alpha-2 adrenergic receptors. By binding to these receptors, the compound inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system. This results in reduced blood pressure and heart rate . The molecular targets include the alpha-2A receptor subtype, which is primarily found in the prefrontal cortex .
相似化合物的比较
Clonidine: The parent compound, used primarily for its antihypertensive properties.
Xylazine: A veterinary sedative with similar alpha-2 adrenergic agonist properties.
Uniqueness: 4-Hydroxy Clonidine Hydrochloride is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacological properties compared to its parent compound, clonidine. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy in various applications .
属性
IUPAC Name |
3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9;/h3-4,15H,1-2H2,(H2,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONCQPFTCTEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)









